Bromazepam-d4

Descripción general

Descripción

Bromazepam-d4 is a deuterated form of bromazepam, a benzodiazepine derivative primarily used for its anxiolytic properties. . Deuteration involves the substitution of hydrogen atoms with deuterium, a stable hydrogen isotope, which can enhance the compound’s stability and provide unique properties for research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Bromazepam-d4 typically involves the deuteration of bromazepam. This process can be achieved through various methods, including catalytic exchange reactions where deuterium gas is used in the presence of a catalyst to replace hydrogen atoms with deuterium . Another method involves the use of deuterated reagents in the synthesis of bromazepam from its precursors.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated solvents and reagents is common to achieve the desired isotopic substitution .

Análisis De Reacciones Químicas

Types of Reactions: Bromazepam-d4, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form its corresponding N-oxide derivative.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the bromine atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted benzodiazepines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Analytical Chemistry

Bromazepam-d4 serves as a reference standard in analytical methods, particularly in mass spectrometry. Its unique isotopic labeling allows for more accurate quantification of bromazepam and its metabolites in biological samples. This capability is crucial for:

- Method Validation : Ensuring the reliability of analytical methods by providing a consistent reference point.

- Quantitative Analysis : Facilitating the detection and quantification of bromazepam levels in various biological matrices, such as blood and urine.

Pharmacokinetic Studies

In pharmacokinetic research, this compound is utilized to understand the metabolism and distribution of bromazepam within biological systems. Its applications include:

- Metabolic Pathway Analysis : Investigating how bromazepam is metabolized and identifying its metabolites.

- Bioavailability Studies : Assessing the absorption rates and bioavailability following different routes of administration.

Drug Development

This compound plays a role in the development of new benzodiazepine derivatives with improved therapeutic profiles. Its applications in drug discovery include:

- Structure-Activity Relationship (SAR) Studies : Analyzing how modifications to the bromazepam structure affect its pharmacological activity.

- Development of Novel Ligands : Exploring potential interactions with various biological targets to create new therapeutic agents.

Radiopharmaceutical Applications

The presence of a bromine atom in this compound opens avenues for radiolabeling with isotopes such as Br-76. This can lead to:

- Positron Emission Tomography (PET) Imaging : Developing radiotracers for imaging studies, enhancing our understanding of drug behavior in vivo.

Case Studies and Research Findings

Numerous studies have highlighted the utility of this compound in various contexts:

- A study focused on the sensitivity of UPLC-MS-MS assays , demonstrating that this compound could effectively quantify benzodiazepines in postmortem samples, aiding forensic toxicology efforts .

- Research on dried blood spots (DBS) indicated that this compound could enhance drug screening methodologies by providing reliable quantitative results from minimal sample volumes .

Mecanismo De Acción

Bromazepam-d4, like bromazepam, exerts its effects by binding to the gamma-aminobutyric acid (GABA) A receptor. This binding induces a conformational change that potentiates the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant properties . The deuteration does not significantly alter the mechanism of action but can affect the pharmacokinetics and stability of the compound.

Comparación Con Compuestos Similares

Diazepam: Another benzodiazepine with similar anxiolytic properties but different pharmacokinetic profile.

Clonazepam: Used for its anticonvulsant properties, with a longer half-life compared to bromazepam.

Lorazepam: Known for its strong anxiolytic effects and shorter half-life.

Uniqueness of Bromazepam-d4: The deuteration of bromazepam to form this compound provides enhanced stability and allows for more precise analytical studies. This makes it particularly valuable in research settings where isotopic labeling is required .

Actividad Biológica

Bromazepam-d4 is a deuterated derivative of bromazepam, a benzodiazepine widely used for its anxiolytic properties. The incorporation of deuterium in this compound enhances its stability and allows for precise tracking in metabolic studies, making it a valuable tool in pharmacokinetic research.

Chemical Structure and Properties

This compound retains the core structure of bromazepam with the addition of four deuterium atoms. Its chemical formula is , with a molecular weight of approximately 316.153 g/mol. The presence of deuterium significantly improves its analytical detectability and stability in biological matrices, which is crucial for studying its metabolic pathways.

Bromazepam acts as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA). This mechanism contributes to its sedative, anxiolytic, and muscle relaxant properties. The binding site for bromazepam on the GABA-A receptor is located between the α and γ subunits, which facilitates conformational changes that potentiate GABA's effects .

Pharmacokinetics

- Bioavailability : 84% following oral administration.

- Time to Peak Plasma Level : 1 - 4 hours.

- Volume of Distribution : 1.56 L/kg.

- Protein Binding : Approximately 70%.

These pharmacokinetic parameters indicate that this compound is well absorbed and has a relatively long duration of action, similar to its parent compound .

Metabolism

This compound is primarily metabolized by hepatic enzymes from the Cytochrome P450 family. Understanding its metabolic pathways is essential for elucidating potential drug-drug interactions and species-specific metabolic responses. The stable isotopic labeling provided by deuterium allows researchers to trace these pathways more accurately in vivo .

Case Studies and Research Findings

Several studies have highlighted the biological activity and clinical relevance of this compound:

- Toxicological Analysis : In forensic toxicology, this compound has been utilized to enhance the detection of benzodiazepines in biological samples, aiding in cases involving drug-facilitated crimes .

- Pharmacokinetic Studies : Research has shown that this compound can effectively trace metabolic pathways in humans and animals, providing insights into its pharmacological effects and potential interactions with other substances .

- Clinical Applications : Clinical studies involving Bromazepam have demonstrated its efficacy in treating anxiety disorders, with findings indicating that it produces fewer side effects compared to non-deuterated analogs due to its precise tracking capabilities during metabolism .

Comparative Analysis with Other Benzodiazepines

The following table compares this compound with other benzodiazepines based on their structural features and unique aspects:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Bromazepam | Benzodiazepine with bromine at position 7 | Widely used anxiolytic |

| Clonazepam | Contains a nitro group at position 7 | Used as an anticonvulsant; longer half-life |

| Diazepam | Contains a phenyl ring at position 1 | Known for muscle relaxant properties |

| Lorazepam | Contains a hydroxyl group at position 3 | Shorter duration of action; used in sedation |

| Oxazepam | Hydroxyl group at position 3 | Primarily used for anxiety; less potent |

| This compound | Deuterated form enhancing metabolic tracking | Valuable for precise quantification in research |

Propiedades

IUPAC Name |

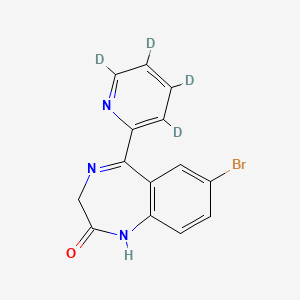

7-bromo-5-(3,4,5,6-tetradeuteriopyridin-2-yl)-1,3-dihydro-1,4-benzodiazepin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN3O/c15-9-4-5-11-10(7-9)14(17-8-13(19)18-11)12-3-1-2-6-16-12/h1-7H,8H2,(H,18,19)/i1D,2D,3D,6D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMIYHDSEFNYJSL-VTBMLFEUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=NC(=C1[2H])C2=NCC(=O)NC3=C2C=C(C=C3)Br)[2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675723 | |

| Record name | 7-Bromo-5-[(~2~H_4_)pyridin-2-yl]-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185022-85-8 | |

| Record name | 7-Bromo-5-[(~2~H_4_)pyridin-2-yl]-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1185022-85-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.